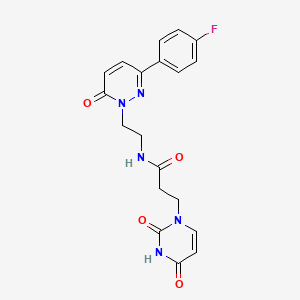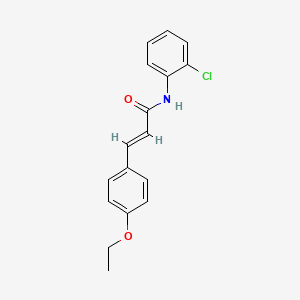![molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4](/img/structure/B2892523.png)
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 500108-07-6 . It has a molecular weight of 239.22 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide and its derivatives are studied for their chemical reactivity and potential in synthetic chemistry. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide reacts with carbanions to give vicarious nucleophilic substitution (VNS) products. This provides a novel pathway for the VNS process at a benzene ring activated by sulfur-based electron-withdrawing groups, which could be vital for chemical synthesis and the development of new compounds (Lemek, Groszek, & Cmoch, 2008).
Crystallography and Molecular Structure
The crystal structures of certain this compound derivatives have been determined, revealing insights into the nature of intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions. Understanding these interactions and molecular geometries is crucial for various scientific fields including material sciences and pharmaceuticals (Dey et al., 2015).
Microbial Reduction and Biotechnological Applications
The compound has been studied for its potential in biotechnological applications, specifically in the microbial reduction process. For instance, certain microbial cultures can catalyze the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, producing chiral intermediates for the synthesis of bioactive compounds (Patel et al., 1993).
Corrosion Inhibition
This compound derivatives are also explored for their potential as corrosion inhibitors. Research has shown that certain derivatives can effectively inhibit corrosion of mild steel in acidic environments, a property valuable in industrial applications to enhance the durability and lifespan of metal components (Olasunkanmi et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant . It primarily targets carbon nanotubes .
Mode of Action
The compound acts as a dopant in carbon nanotubes . Dopants are substances that can modify the electrical properties of a material. In this case, this compound enhances the p-type (positive type) conductivity of carbon nanotubes by increasing the number of positive charge carriers.
Biochemical Pathways
It is known to be a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids a-d .
Pharmacokinetics
It is known to be a stable, crystalline, and easy-to-handle compound .
Result of Action
The primary result of the action of this compound is the enhancement of the p-type conductivity of carbon nanotubes . This can have various applications in the field of nanotechnology and electronics.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPCHWLFPGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)


![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)


